molecular formula C26H23ClN4O3S B11969172 4-{(1E)-1-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate

4-{(1E)-1-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate

Cat. No.: B11969172
M. Wt: 507.0 g/mol
InChI Key: NGOZAOMMJRWOGP-STBIYBPSSA-N
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Description

4(N-(((1-(4-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)ETHANEHYDRAZONOYL)PH ACETATE is a complex organic compound characterized by its unique structure, which includes a benzimidazole core, a chlorobenzyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(N-(((1-(4-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)ETHANEHYDRAZONOYL)PH ACETATE typically involves multiple steps, starting with the preparation of the benzimidazole coreCommon reagents used in these reactions include bromine, sodium iodide, and other halogenating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4(N-(((1-(4-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)ETHANEHYDRAZONOYL)PH ACETATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents like bromine and sodium iodide, as well as reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

4(N-(((1-(4-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)ETHANEHYDRAZONOYL)PH ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 4(N-(((1-(4-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)ETHANEHYDRAZONOYL)PH ACETATE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorobenzyl group may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(N-(((1-(4-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)ETHANEHYDRAZONOYL)PH ACETATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C26H23ClN4O3S

Molecular Weight

507.0 g/mol

IUPAC Name

[4-[(E)-N-[[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]amino]-C-methylcarbonimidoyl]phenyl] acetate

InChI

InChI=1S/C26H23ClN4O3S/c1-17(20-9-13-22(14-10-20)34-18(2)32)29-30-25(33)16-35-26-28-23-5-3-4-6-24(23)31(26)15-19-7-11-21(27)12-8-19/h3-14H,15-16H2,1-2H3,(H,30,33)/b29-17+

InChI Key

NGOZAOMMJRWOGP-STBIYBPSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)OC(=O)C

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC(=O)C

Origin of Product

United States

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